molecular formula C5H10N4O2 B13204253 3-(1-Amino-2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

3-(1-Amino-2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B13204253
M. Wt: 158.16 g/mol
InChI Key: GRLGPEQEJRARRU-UHFFFAOYSA-N
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Description

3-(1-Amino-2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS 1538783-76-4) is a chemical compound with the molecular formula C5H10N4O2 and a molecular weight of 158.16 g/mol . It is a specialty triazole derivative offered for research and development purposes. As a building block in organic synthesis, this compound is part of the 1,2,4-triazole family, a class of heterocycles known for their significant presence in medicinal chemistry and material science . Triazole-based structures are frequently explored for their diverse biological activities and are found in various pharmaceutical agents and agrochemicals . Researchers can utilize this aminomethoxyethyl-substituted triazolone as a key intermediate for developing novel compounds. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H10N4O2

Molecular Weight

158.16 g/mol

IUPAC Name

3-(1-amino-2-methoxyethyl)-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C5H10N4O2/c1-11-2-3(6)4-7-5(10)9-8-4/h3H,2,6H2,1H3,(H2,7,8,9,10)

InChI Key

GRLGPEQEJRARRU-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=NNC(=O)N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with an appropriate carbonyl compound. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(1-Amino-2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Amino-2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives are highly dependent on substituents at positions 3 and 3. Key structural analogs include:

Compound Name Substituents at Position 3/4 Key Properties Reference
3-Methyl-4-(5-methylfurylmethylenamino) Methyl (C3), furylmethylenamino (C4) Moderate antioxidant activity via radical scavenging; pKa ~9.2 in acetonitrile
3-Ethyl-4-(4-diethylaminobenzylidenamino) Ethyl (C3), diethylaminobenzylidenamino (C4) High antioxidant activity (IC50: 18 µM in DPPH assay)
3-Benzyl-4-(3-methoxybenzylidenamino) Benzyl (C3), methoxybenzylidenamino (C4) Enhanced metal chelation; pKa ~8.7 in isopropyl alcohol
3-(p-Methoxybenzyl)-4-(4-hydroxybenzylidenamino) p-Methoxybenzyl (C3), hydroxybenzylidenamino (C4) Antitumor activity (IC50: 32 µM vs. MCF-7 cells)
Target Compound 1-Amino-2-methoxyethyl (C3) Predicted intermediate acidity (pKa ~8.5–9.0) and moderate antioxidant potential N/A

Key Observations :

  • Antioxidant Activity: Derivatives with electron-donating groups (e.g., diethylamino at C4) exhibit superior radical scavenging, while methoxy groups enhance metal chelation . The target compound’s methoxyethyl group may balance these effects.
  • Acidity: The triazolone ring’s N-H group has weak acidity (pKa 8–10 in non-aqueous solvents). Substituents like methoxy decrease acidity, whereas amino groups increase it .
Acidic Properties
  • pKa Values: Analogs with methoxy groups exhibit pKa values ~8.5–9.0 in acetonitrile, compared to ~9.5–10.0 for amino-substituted derivatives . The target’s mixed substituents may yield intermediate acidity.

Biological Activity

3-(1-Amino-2-methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a nitrogen-containing heterocyclic compound belonging to the triazole class. Its unique structure features a triazole ring substituted with an amino group and a methoxyethyl group, which enhance its reactivity and solubility. This compound has garnered interest for its potential applications in pharmaceuticals and agricultural chemistry due to its significant biological activities, particularly in enzyme inhibition and protein interactions.

Chemical Structure and Properties

The molecular formula of this compound is C6H10N4OC_6H_{10}N_4O. The presence of both amino and methoxy groups allows for enhanced interaction with biological targets, making it a valuable intermediate in various chemical syntheses.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors. This interaction can modify their activity, leading to various biological effects. Preliminary studies indicate that compounds with similar structures may alter enzymatic activities and influence multiple biological pathways .

Anticancer Activity

Research has shown that triazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A study utilizing the XTT assay revealed that certain triazole derivatives possess dual anticancer activity and antiangiogenic properties .

Enzyme Inhibition

The compound has been noted for its potential as an enzyme inhibitor. Specific studies suggest that it might inhibit key enzymes involved in cancer progression and other diseases. The exact molecular targets are still under investigation, but the interaction profiles indicate a promising avenue for further research in medicinal chemistry.

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives have shown broad-spectrum antimicrobial activities. The presence of the triazole moiety is linked to significant anti-inflammatory and antibacterial effects. Some studies report that modifications on the phenyl ring can enhance these activities .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
1,2,4-TriazoleBasic triazole structureLacks substituents that enhance biological activity
3-(1-Aminoethyl)-4,5-dihydro-1H-1,2,4-triazol-5-oneSimilar triazole coreDifferent substituent (ethyl vs. methoxyethyl)
3-(1-Methoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-oneTriazole ring with methoxy groupAbsence of amino group limits biological interactions

This table illustrates how the combination of amino and methoxy groups in this compound enhances its reactivity profile compared to other derivatives.

Study on Anticancer Properties

In one notable study published in PubMed, researchers synthesized a series of compounds based on the triazole scaffold and evaluated their anticancer activity against various cell lines. The results indicated that certain modifications could significantly enhance efficacy against cancer cells while demonstrating low toxicity in normal cells .

Enzyme Inhibition Research

Another study focused on the enzyme inhibition capabilities of triazole derivatives revealed that compounds similar to this compound could effectively inhibit enzymes related to tumor growth. This finding supports the potential use of these compounds in developing targeted cancer therapies .

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